molecular formula C9H10BrFO2 B13896353 (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol

Cat. No.: B13896353
M. Wt: 249.08 g/mol
InChI Key: FCEBGIKDJNBNPH-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol typically involves the bromination, fluorination, methoxylation, and methylation of a phenylmethanol precursor. The specific synthetic route may vary, but a common method involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of a methoxy group using methanol and a strong acid catalyst like sulfuric acid (H2SO4).

    Methylation: Introduction of a methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, acetone

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Dehalogenated products

    Substitution: Substituted phenylmethanol derivatives

Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxy-4-methylphenyl)methanol
  • (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)methanol
  • (5-Bromo-4-fluoro-2-methylaniline)

Uniqueness

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with methoxy and methyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol

InChI

InChI=1S/C9H10BrFO2/c1-5-8(11)6(4-12)3-7(10)9(5)13-2/h3,12H,4H2,1-2H3

InChI Key

FCEBGIKDJNBNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)Br)CO)F

Origin of Product

United States

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